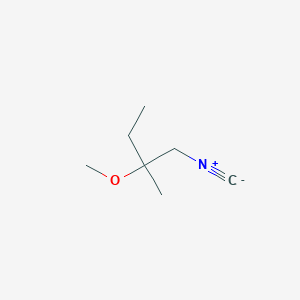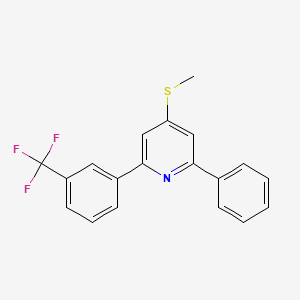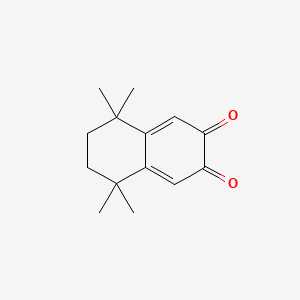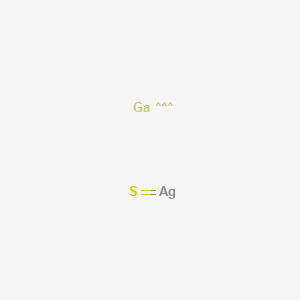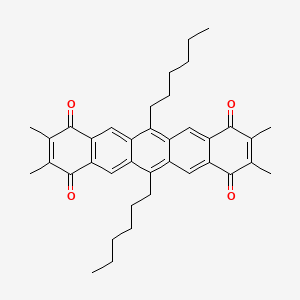
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound belongs to the family of pentacene derivatives, which are known for their aromaticity and stability. The presence of hexyl and methyl groups in its structure enhances its solubility and processability, making it a valuable compound for research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone typically involves multi-step organic reactions. One common method includes the alkylation of pentacene derivatives followed by oxidation reactions to introduce the tetrone functionality. The reaction conditions often require the use of strong bases, such as sodium hydride, and oxidizing agents like potassium permanganate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of solvents and reagents would be carefully controlled to minimize waste and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the tetrone groups.
Substitution: The hexyl and methyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Alkyl halides or aryl halides in the presence of strong bases like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroquinone derivatives. Substitution reactions can lead to a variety of alkyl or aryl-substituted pentacene derivatives.
Aplicaciones Científicas De Investigación
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
Mecanismo De Acción
The mechanism by which 6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone exerts its effects is primarily through its interactions with other molecules. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can influence its behavior in various environments. Additionally, the presence of electron-donating and electron-withdrawing groups in its structure can modulate its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Pentacene: A parent compound with similar aromatic properties but lacking the hexyl and methyl substitutions.
6,13-Diphenylpentacene: A derivative with phenyl groups instead of hexyl groups.
2,3,9,10-Tetramethylpentacene: A compound with only methyl substitutions and no hexyl groups.
Uniqueness
6,13-Dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone is unique due to its combination of hexyl and methyl groups, which enhance its solubility and processability. This makes it more suitable for applications in organic electronics and materials science compared to its simpler counterparts.
Propiedades
Número CAS |
138754-53-7 |
|---|---|
Fórmula molecular |
C38H42O4 |
Peso molecular |
562.7 g/mol |
Nombre IUPAC |
6,13-dihexyl-2,3,9,10-tetramethylpentacene-1,4,8,11-tetrone |
InChI |
InChI=1S/C38H42O4/c1-7-9-11-13-15-25-27-17-31-33(37(41)23(5)21(3)35(31)39)19-29(27)26(16-14-12-10-8-2)30-20-34-32(18-28(25)30)36(40)22(4)24(6)38(34)42/h17-20H,7-16H2,1-6H3 |
Clave InChI |
HNJTVIULRWWZKQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC1=C2C=C3C(=CC2=C(C4=CC5=C(C=C41)C(=O)C(=C(C5=O)C)C)CCCCCC)C(=O)C(=C(C3=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


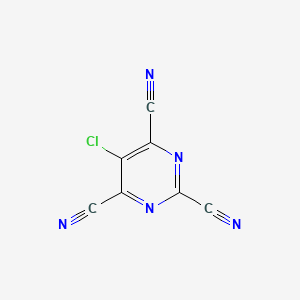
![[2,3-Bis(2-tert-butyl-6-methylphenyl)-4-octoxyphenyl] phosphite](/img/structure/B14287034.png)
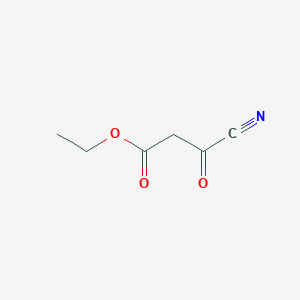
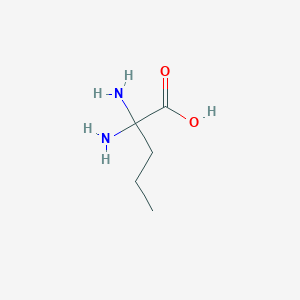
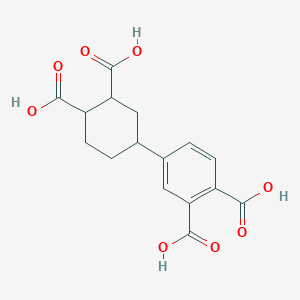

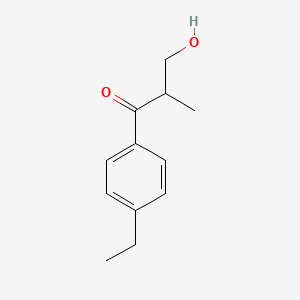
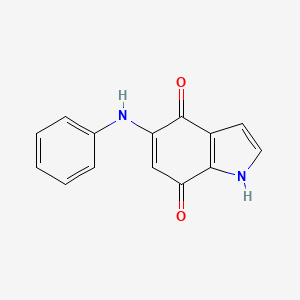
![6-[Bis(7-oxabicyclo[4.1.0]heptan-3-yl)methoxy]-6-oxohexanoate](/img/structure/B14287091.png)
